

physical and chemical characteristics of 6-Isopropoxynicotinaldehyde

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Compound of Interest

Compound Name: 6-Isopropoxynicotinaldehyde

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An In-depth Technical Guide to **6-Isopropoxynicotinaldehyde**: Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

6-Isopropoxynicotinaldehyde is a substituted pyridine derivative that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive aldehyde group on an electron-deficient pyridine ring modified with an electron-donating isopropoxy moiety, offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core characteristics, plausible synthetic routes, reactivity profile, and its strategic application in the design of novel therapeutics. As a versatile intermediate, understanding its properties is crucial for leveraging its full potential in the synthesis of complex, biologically active molecules.^[1]

Core Chemical Identity and Physicochemical Properties

The fundamental identity of **6-Isopropoxynicotinaldehyde** is established by its unique combination of a pyridine core, a C3-aldehyde, and a C6-isopropoxy group. These features dictate its physical and chemical behavior.

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	6-isopropoxynicotinaldehyde	[2]
Synonyms	6-isopropoxy-pyridine-3-carbaldehyde; 6-(propan-2-yloxy)pyridine-3-carbaldehyde	[3]
CAS Number	884495-35-6	[2] [3] [4]
Molecular Formula	C ₉ H ₁₁ NO ₂	[3]
Molecular Weight	165.19 g/mol	[2]

| InChI Key | BNNHZEKFKMAUEZ-UHFFFAOYSA-N |[\[2\]](#)[\[3\]](#) |

Table 2: Physicochemical Data

Property	Value	Source(s)
Physical Form	Liquid	[2] [3]
Purity	Commercially available at ≥96%	[2] [3]

| Storage Temperature | Freezer |[\[2\]](#) |

Structural Elucidation and Analytical Characterization

While specific spectral data is not widely published, the structure of **6-Isopropoxynicotinaldehyde** allows for a confident prediction of its spectroscopic signature. These analytical techniques are essential for confirming the identity and purity of the compound after synthesis or before use.

Expected Spectroscopic Data

- ^1H NMR: The proton NMR spectrum is expected to show a distinct downfield singlet for the aldehydic proton ($\delta \approx 9.8\text{-}10.5$ ppm). The three protons on the pyridine ring will appear as distinct aromatic signals. The isopropoxy group will present as a septet for the CH proton and a doublet for the two methyl groups.
- ^{13}C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon in the range of 185-195 ppm. Aromatic carbons of the pyridine ring and the two carbons of the isopropoxy group will also be present in their expected regions.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, characteristic absorption band for the aldehyde C=O stretching vibration around 1700-1710 cm^{-1} . Additional key signals include C-O stretching for the ether linkage and C=N/C=C stretching from the pyridine ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent molecular ion peak at m/z 166.08, corresponding to the $[\text{M}+\text{H}]^+$ adduct.

Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for structural verification.

- Sample Preparation: Accurately weigh approximately 5-10 mg of **6-Isopropoxynicotinaldehyde** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.

- **^{13}C NMR Acquisition:**
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096 scans (necessary due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Synthesis and Reactivity

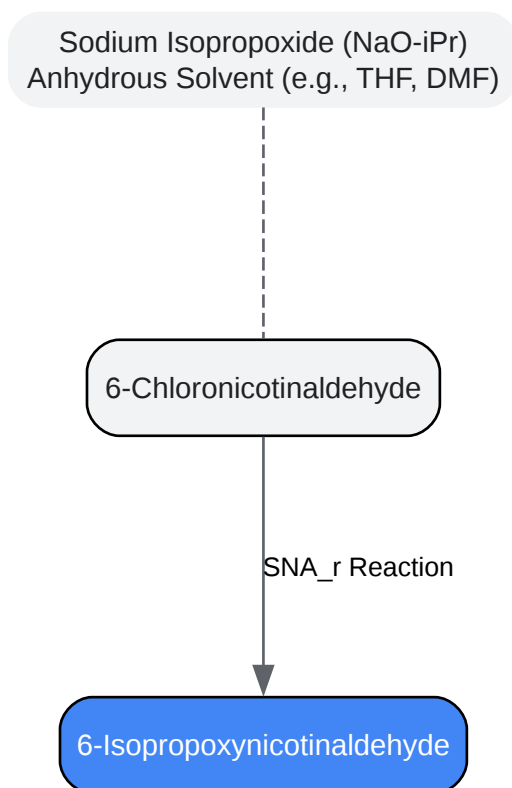
Reactivity Profile

The chemical utility of **6-Isopropoxynicotinaldehyde** stems from the reactivity of its aldehyde functional group. This group is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a scaffold in multi-step syntheses. Key reactions include:

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.
- Wittig Reaction: Conversion of the aldehyde to an alkene upon reaction with a phosphorus ylide.
- Condensation Reactions: Participation in Knoevenagel, aldol, or similar condensation reactions with active methylene compounds.
- Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol.

Proposed Synthetic Pathway

A common and efficient method for synthesizing 6-alkoxynicotinaldehydes involves the nucleophilic aromatic substitution (S_NAr) of a suitable precursor, such as 6-chloronicotinaldehyde. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride by an alkoxide.



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Caption: Proposed synthesis via nucleophilic aromatic substitution.

Applications in Drug Discovery and Medicinal Chemistry

While specific drugs derived directly from **6-Isopropoxynicotinaldehyde** are not prominent in public literature, its value lies in its role as a key intermediate.^[1] Substituted nicotinaldehydes are prevalent fragments in the design of inhibitors for various enzyme classes, including kinases and phosphodiesterases.^[1] The isopropoxy group can enhance metabolic stability and improve cell permeability, making it a desirable feature in drug candidates.

The aldehyde serves as a chemical handle for combinatorial library synthesis, allowing for the rapid generation of diverse compound collections for high-throughput screening. This process is fundamental to modern drug discovery workflows aimed at identifying novel hit and lead compounds.[5][6]



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Caption: Role as a starting material in a drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of **6-Isopropoxynicotinaldehyde** is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard Information

GHS Code	Hazard Statement	Source(s)
H302	Harmful if swallowed	[2]
H315	Causes skin irritation	[2][7]
H319	Causes serious eye irritation	[2][7]
H332	Harmful if inhaled	[2]

| H335 | May cause respiratory irritation |[2][7] |

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7]

- **Storage:** The compound should be stored in a tightly sealed container in a freezer to maintain its integrity and prevent degradation.[2][7]
- **Spill Management:** In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[7]
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

Conclusion

6-Isopropoxynicotinaldehyde is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity centered on the aldehyde functional group, and strategic importance as a building block in medicinal chemistry make it a compound of significant interest. For researchers in drug discovery and organic synthesis, this guide provides the core technical knowledge required to safely handle, characterize, and strategically employ **6-Isopropoxynicotinaldehyde** in the development of novel and complex molecular architectures.

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